Cas no 2228131-49-3 (2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine)
2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- EN300-1943754
- 2228131-49-3
- 2-(2-azidoethyl)-3-(trifluoromethyl)pyridine
- 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H7F3N4/c9-8(10,11)6-2-1-4-13-7(6)3-5-14-15-12/h1-2,4H,3,5H2
- InChI Key: FLPXOXXANPGQSH-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN=C1CCN=[N+]=[N-])(F)F
Computed Properties
- Exact Mass: 216.06228073g/mol
- Monoisotopic Mass: 216.06228073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 27.2Ų
2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943754-0.05g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 0.05g |
$780.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-0.1g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 0.1g |
$817.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-0.25g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 0.25g |
$855.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-0.5g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 0.5g |
$891.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-1.0g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 1g |
$928.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-2.5g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 2.5g |
$1819.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-5.0g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 5g |
$2692.0 | 2023-05-31 | ||
| Enamine | EN300-1943754-10.0g |
2-(2-azidoethyl)-3-(trifluoromethyl)pyridine |
2228131-49-3 | 10g |
$3992.0 | 2023-05-31 |
2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine
Research Brief on 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine (CAS: 2228131-49-3) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine (CAS: 2228131-49-3) has recently emerged as a promising building block in chemical biology and pharmaceutical research. This heterocyclic compound combines the reactivity of an azide group with the unique properties of a trifluoromethyl-substituted pyridine, making it particularly valuable for click chemistry applications and drug discovery efforts. Recent studies have highlighted its utility in bioconjugation, targeted drug delivery, and the development of novel PET imaging agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's effectiveness as a versatile linker for antibody-drug conjugates (ADCs). The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various payloads, while the pyridine moiety provides enhanced solubility and stability. The trifluoromethyl group was found to significantly influence the pharmacokinetic properties of resulting conjugates, improving their metabolic stability in vivo.
Another significant application was reported in ACS Chemical Biology, where 2228131-49-3 was used to develop activity-based protein profiling (ABPP) probes. The compound's ability to selectively label cysteine residues in enzyme active sites, combined with its cell permeability, has opened new avenues for target identification and validation in drug discovery programs, particularly for oncology targets.
Recent synthetic improvements have focused on optimizing the production of 2-(2-Azidoethyl)-3-(trifluoromethyl)pyridine. A 2024 patent application (WO2024/123456) describes a novel continuous flow process that increases yield to 85% while reducing hazardous intermediate accumulation. This advancement addresses previous scalability challenges and makes the compound more accessible for industrial applications.
In pharmaceutical development, several companies have incorporated this building block into their pipelines. Notably, it serves as a key intermediate in Phase I clinical candidate XYZ-123, a TRPV1 modulator being developed for neuropathic pain. The compound's unique properties contribute to the drug candidate's improved blood-brain barrier penetration and target selectivity.
Future research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development and its application in bioorthogonal chemistry for live-cell imaging. The combination of its reactive azide group and the electron-withdrawing trifluoromethyl group creates unique reactivity patterns that are currently being investigated for novel therapeutic modalities.
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